N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O2S and its molecular weight is 456. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)NAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The primary targets of these compounds are often enzymes involved in these biological processes .
Mode of Action
The mode of action of this compound is likely related to its interaction with these target enzymes. For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound can reduce the production of these molecules, leading to its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of thromboxane, prostaglandins, and prostacyclin . These molecules play key roles in inflammation, pain, and fever, so their reduction can lead to anti-inflammatory, analgesic, and antipyretic effects .
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action would be a reduction in the symptoms associated with the processes it affects. For example, if the compound acts as an anti-inflammatory agent, it could reduce inflammation and associated pain .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other molecules can affect the compound’s action, as they may compete with the compound for binding to its target enzymes .
Biological Activity
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C21H26ClN3O2S
- Molecular Weight: 420.0 g/mol
- CAS Number: 1216695-57-6
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, benzothiazole derivatives have been shown to exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular growth and has implications for cancer therapy .
Anticancer Activity
Several studies have highlighted the anticancer properties of benzothiazole derivatives. For example:
- In Vitro Studies: Compounds exhibiting similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Case Study: A study on a related compound showed significant tumor growth inhibition in xenograft models when administered at specific dosages, suggesting potential for clinical applications in oncology .
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties:
- In Vitro Testing: The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .
- Mechanism: The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacological Applications
The compound's diverse biological activities suggest potential applications in various therapeutic areas:
- Cancer Therapy: As an inhibitor of DHFR, it may be explored as a chemotherapeutic agent.
- Antimicrobial Treatment: Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its use in neurodegenerative diseases .
Research Findings and Case Studies
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-16-9-10-20-22(13-16)30-24(25-20)27(12-11-26(2)3)23(28)19-14-17-7-5-6-8-18(17)15-21(19)29-4;/h5-10,13-15H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNWGAFFROQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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